BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling the Structural Architecture of Barium
Alkanesulfonates: A Focus on Barium
Methanesulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Barium di(ethanesulphonate)

Cat. No.: B15176592

A comprehensive analysis of the crystal structure of barium methanesulfonate hydrate serves
as a pivotal reference in the absence of published data for its close analogue, barium
di(ethanesulphonate). This technical guide provides an in-depth examination of the
crystallographic parameters, experimental methodologies, and structural characteristics of
barium methanesulfonate one and a half hydrate, Ba(CHsS0s)z - 1.5 H20, offering valuable
insights for researchers, scientists, and professionals in drug development and materials
science.

Due to the unavailability of the specific crystal structure for barium di(ethanesulphonate) in
open-access crystallographic databases and the broader scientific literature, this report focuses
on the detailed structural analysis of the closely related compound, barium methanesulfonate
one and a half hydrate. The structural information presented herein is derived from the
comprehensive study of alkaline earth methanesulfonate hydrates, which provides a robust
framework for understanding the coordination and packing behavior of similar barium
alkanesulfonate salts.

Crystallographic Data Summary

The crystal structure of barium methanesulfonate one and a half hydrate was determined
through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in
the table below, providing a quantitative overview of the unit cell and refinement statistics.
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Parameter Value
Chemical Formula Ba(CHs3S0s)2 - 1.5 H20
Crystal System Monoclinic
Space Group P2i/c

a (A) 22.6619(5)
b (A) 12.0413(3)
c (A 15.0111(3)
B () 108.828(2)
Volume (A3) 3877.03(15)
Z 4

R1 0.0457

WR2 0.1181
Reflections Collected 6764

Unique Reflections

Parameters 505

Table 1: Crystallographic data and structure refinement details for Barium Methanesulfonate
One and a Half Hydrate.

Experimental Protocols

The determination of the crystal structure of barium methanesulfonate one and a half hydrate
involved a precise and detailed experimental workflow.

Synthesis and Crystallization: Thin, colorless platelets of the title compound were synthesized
by reacting barium hydroxide with methanesulfonic acid in an aqueous solution. Single crystals
suitable for X-ray diffraction were obtained through the slow evaporation of the solvent at room
temperature.[1]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/publication/282848961_Crystal_Structures_of_Two_Alkaline_Earth_Methanesulfonate_Hydrates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

X-ray Diffraction Data Collection: A suitable single crystal was mounted on a diffractometer. X-
ray intensity data were collected using standard procedures.

Structure Solution and Refinement: The crystal structure was solved using direct methods and
subsequently refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding
model.

The logical workflow for the determination of this crystal structure is depicted in the following
diagram:
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Figure 1: Experimental workflow for crystal structure determination.

Structural Analysis and Coordination Environment

The crystal structure of barium methanesulfonate one and a half hydrate reveals a complex
three-dimensional network. The barium cations are coordinated by oxygen atoms from both the
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sulfonate groups of the methanesulfonate anions and the water molecules. This coordination
forms a hydrophilic region within the crystal lattice. In contrast, the methyl groups of the
methanesulfonate anions are oriented towards each other, creating hydrophobic domains. This
segregation of polar and non-polar regions is a key feature of the crystal packing.

The ethanesulfonate anion, with its additional methylene group, would be expected to exhibit
similar, yet distinct, packing characteristics. The increased length of the alkyl chain could lead
to more pronounced hydrophobic interactions and potentially a different hydration state in the
solid form. While the fundamental coordination chemistry around the barium ion is likely to be
comparable, the overall crystal lattice of barium di(ethanesulphonate) may adopt a different
symmetry and unit cell parameters.

The following diagram illustrates the logical relationship between the constituent ions and their
assembly into the crystal lattice for a generic barium alkanesulfonate.
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Figure 2: Logical relationships in the formation of a barium alkanesulfonate crystal structure.

In conclusion, while the crystal structure of barium di(ethanesulphonate) remains to be
experimentally determined, the detailed analysis of barium methanesulfonate one and a half
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hydrate provides a crucial and highly relevant proxy. The data and methodologies presented in
this guide offer a solid foundation for understanding the structural chemistry of this class of
compounds, which is essential for their application in scientific research and industrial
development. Further investigation into the crystallization and single-crystal X-ray diffraction of
barium di(ethanesulphonate) is warranted to provide a direct and definitive structural
elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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